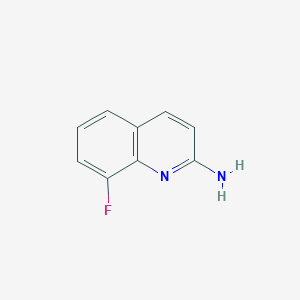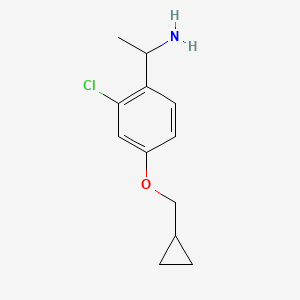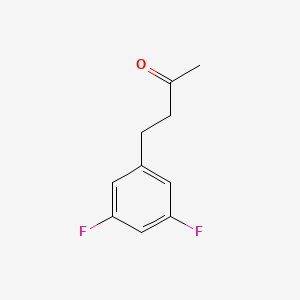
4-(3,5-Difluorophenyl)butan-2-one
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “4-(3,5-Difluorophenyl)butan-2-one” were not found, similar compounds have been synthesized via Claisen-Schmidt condensation under basic conditions . Another study synthesized a similar fluorinated chalcone in 90% yield and crystallized it by a slow evaporation technique .Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
4-(6-Methoxy-2-naphthyl)butan-2-one and its analogues, which are structurally related to 4-(3,5-Difluorophenyl)butan-2-one, have been studied for their anti-inflammatory properties. Compounds with a small lipophilic group and a butan-2-one side chain showed significant anti-inflammatory activity (Goudie et al., 1978).
Electrocatalytic Hydrogenation
The electrocatalytic hydrogenation of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones was examined, demonstrating a critical dependence on the electrodeposition method of the nickel-black surface used in the process (Bryan & Grimshaw, 1997).
Synthesis of Antifungal Agents
Compounds similar to 4-(3,5-Difluorophenyl)butan-2-one, such as 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, have been synthesized as potential antifungal agents, showing significant efficacy against fungal cultures (Park et al., 2007).
Crystal Structure Analysis
The crystal structure of compounds structurally related to 4-(3,5-Difluorophenyl)butan-2-one has been analyzed, providing insights into molecular arrangements and interactions. This includes studies on compounds like cyproconazole and voriconazole (Ravikumar et al., 2007; Kang et al., 2015).
Catalytic Applications
The synthesis of fine chemicals, like 4-(4-Methoxyphenyl)-butan-2-one, using palladium nanoparticles in water demonstrates the potential of these compounds in catalytic processes. This approach offers a convenient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds (Boffi et al., 2011).
Solvation Studies
Research into the solvation enthalpy of binary mixtures involving butan-2-one reveals intricate details about specific interactions, providing valuable insights into the thermodynamics of solvation processes (Varfolomeev et al., 2015).
Propiedades
IUPAC Name |
4-(3,5-difluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZUJQKUKGIIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



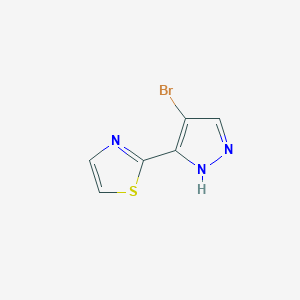
![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)

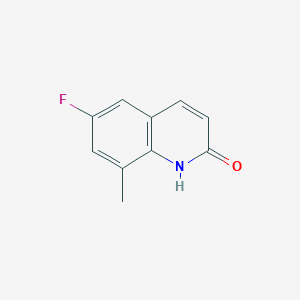


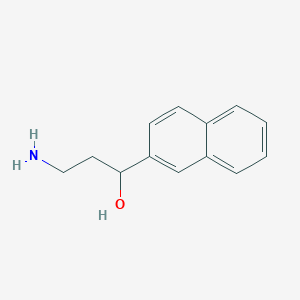

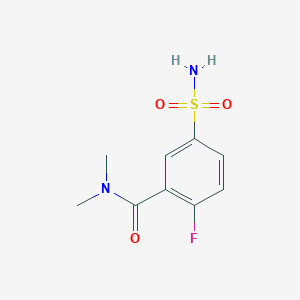
![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)
